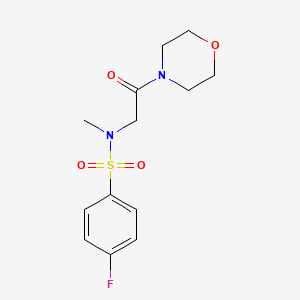
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of various enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole exhibits various biochemical and physiological effects. These effects include the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the disruption of mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole in lab experiments is its selective binding with metal ions, which makes it a valuable tool for detecting these ions in biological samples. However, one of the limitations of using this compound is its potential cytotoxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. One area of interest is the development of this compound as a potential anticancer agent. Further studies are needed to determine the optimal dosage and delivery method for this compound to maximize its cytotoxic activity while minimizing its potential toxicity.
Another future direction is the investigation of the mechanism of action of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole. More studies are needed to fully understand how this compound exerts its biological activity and to identify potential targets for its use in various applications.
In conclusion, 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole is a compound with significant potential for various scientific research applications. Its selective binding with metal ions and potent cytotoxic activity against cancer cells make it a valuable tool for detecting metal ions in biological samples and a promising candidate for further investigation as an anticancer agent. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in various applications.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole can be achieved through various methods. One of the most common methods is the reaction of 2-bromobenzoic acid and 4-chlorobenzohydrazide in the presence of a dehydrating agent such as phosphorous oxychloride. The resulting product is then cyclized with the help of a base such as potassium carbonate to obtain 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole.
Applications De Recherche Scientifique
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind with metal ions such as copper, zinc, and iron, making it a valuable tool for detecting these ions in biological samples.
Another area of research interest is the use of 2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
2-(2-bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-12-4-2-1-3-11(12)14-18-17-13(19-14)9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAAAEBTERWCAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)








![4-[(3-iodo-4-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5776544.png)

![2-chloro-6-fluorobenzaldehyde O-[2-(4-nitrophenoxy)acetyl]oxime](/img/structure/B5776571.png)